

# physical and chemical properties of Lys-Pro-

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Compound of Interest		
Compound Name:	Lys-Pro-AMC	
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# Lys-Pro-AMC: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Experimental Properties of a Key Fluorogenic Substrate

This technical guide provides a comprehensive overview of L-Lysyl-L-proline 7-amido-4-methylcoumarin (**Lys-Pro-AMC**), a fluorogenic substrate widely utilized in biochemical and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's core properties, experimental applications, and the underlying enzymatic reaction mechanisms.

# Core Properties of Lys-Pro-AMC

**Lys-Pro-AMC** is a synthetic dipeptide derivative that serves as a sensitive substrate for specific proteases, most notably Dipeptidyl Peptidase IV (DPP-IV/CD26).[1] Its utility lies in the fluorophore 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the Lys-Pro dipeptide. In this conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage of the amide bond between proline and AMC releases the free fluorophore, resulting in a significant increase in fluorescence that can be readily quantified.[2]

### **Physical and Chemical Data**



The fundamental physical and chemical characteristics of **Lys-Pro-AMC** and its common salt forms are summarized below. These properties are critical for accurate preparation of stock solutions and experimental reagents.

Property	Value	Source(s)
Chemical Name	L-Lysyl-L-proline 7-amido-4- methylcoumarin	[3][4]
CAS Number	133066-53-2	[3][4]
Molecular Formula	C21H28N4O4	[3]
Molecular Weight	400.47 g/mol	[3]
Appearance	White to off-white solid	[5]

Note: **Lys-Pro-AMC** is also available as a dihydrochloride (HCl) or ditrifluoroacetate (diTFA) salt, which will alter the molecular weight and may improve solubility.[5][6]

### **Spectral Properties**

The detection of enzyme activity using **Lys-Pro-AMC** is based on the fluorescence of the released AMC group. The spectral properties of free AMC are the basis for measurement.

Spectral Property	Wavelength (nm)	Source(s)
Excitation Maximum (\(\lambda\ext{ex}\)	340 - 360	[7][8][9]
Emission Maximum (λem)	440 - 465	[7][8][9]

## **Solubility and Storage**

Proper handling and storage are crucial for maintaining the integrity and performance of **Lys-Pro-AMC**.



Condition	Recommendation	Source(s)
Solubility	Soluble in DMSO and water. For the diTFA salt, solubility in H <sub>2</sub> O and DMSO is reported at 100 mg/mL, though ultrasonic treatment may be needed.	[5]
Storage (Solid)	Store desiccated at -20°C for long-term stability. Some suppliers indicate storage at 2-8°C is also acceptable.	[5][6][10]
Storage (In Solution)	For the diTFA salt in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freezethaw cycles.	[5]

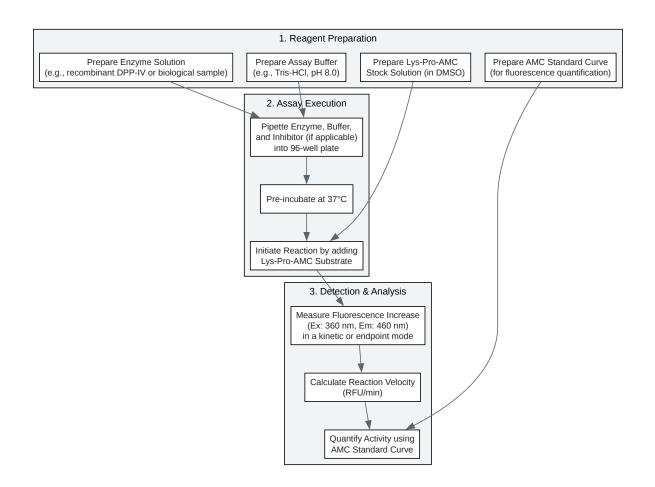
# **Enzymatic Reaction and Detection Principle**

**Lys-Pro-AMC** is a substrate for exopeptidases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position. The primary enzyme target is Dipeptidyl Peptidase IV (DPP-IV).

The enzymatic reaction proceeds as follows: **Lys-Pro-AMC** (non-fluorescent) + DPP-IV → Lys-Pro + AMC (fluorescent)

The workflow for a typical enzyme activity assay based on this principle is illustrated below.





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Caption: General workflow for a fluorometric DPP-IV enzyme activity assay.

# **Experimental Protocols**



The following section provides a generalized protocol for measuring DPP-IV activity using **Lys-Pro-AMC**. This protocol is adapted from methodologies described for similar fluorogenic substrates like Gly-Pro-AMC.[8][11][12] Researchers should optimize concentrations and incubation times for their specific experimental conditions.

#### **Required Reagents**

- DPP-IV Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.
- Lys-Pro-AMC Substrate Solution: Prepare a stock solution (e.g., 5 mM) in DMSO. Dilute to the desired final concentration in DPP-IV Assay Buffer just before use.
- DPP-IV Enzyme: Recombinant human DPP-IV or biological samples (e.g., serum, cell lysates).
- AMC Standard: A stock solution of free 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO) for creating a standard curve.
- 96-well Plate: Black plates with clear bottoms are recommended for fluorescence assays.
- Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission detection at ~460 nm.

## **Assay Procedure**

- Prepare AMC Standard Curve:
  - Create a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 pmol/well).
  - Bring the final volume in each well to 100 μL with Assay Buffer.
  - Measure the fluorescence to generate a standard curve of fluorescence units versus AMC concentration.
- Prepare Reaction Wells:
  - To appropriate wells of the 96-well plate, add:



- Sample Wells: 30 μL Assay Buffer + 10 μL diluted DPP-IV enzyme + 10 μL vehicle (e.g., DMSO).
- Inhibitor Wells: 30 μL Assay Buffer + 10 μL diluted DPP-IV enzyme + 10 μL inhibitor solution.
- Background Wells: 40 μL Assay Buffer + 10 μL vehicle (no enzyme).
- The total volume in each well before adding the substrate is 50 μL.
- Enzyme Reaction:
  - Pre-incubate the plate at 37°C for 10-15 minutes.
  - o Initiate the reaction by adding 50  $\mu$ L of the diluted **Lys-Pro-AMC** Substrate Solution to each well. The final volume will be 100  $\mu$ L.
- Fluorescence Measurement:
  - Immediately begin measuring the fluorescence intensity kinetically at 37°C, with readings every 1-5 minutes for 30-60 minutes.
  - Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

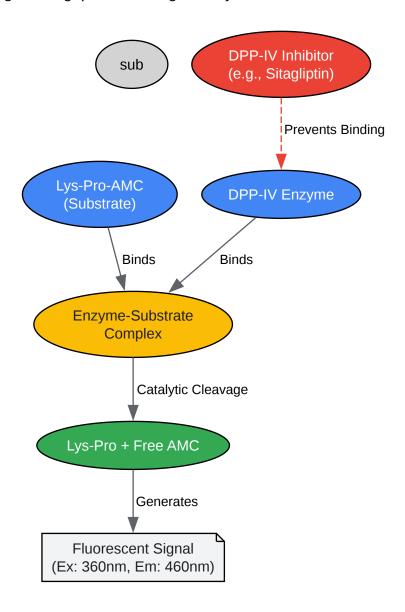
#### **Data Analysis**

- Subtract the fluorescence of the background wells from all sample and inhibitor readings.
- Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
- Convert the reaction rate from RFU/min to pmol/min using the slope derived from the AMC standard curve.
- For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

# **Logical Pathway for Substrate-Enzyme Interaction**



The interaction of **Lys-Pro-AMC** with DPP-IV and the subsequent detection is a straightforward process, ideal for high-throughput screening of enzyme inhibitors.



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